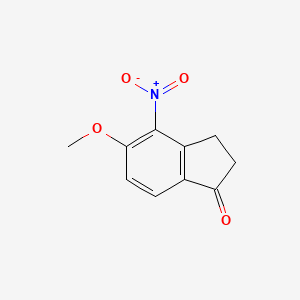
Benzoate de méthyle 5-fluoro-2-phényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-fluoro-2-phenylbenzoate is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position of the benzene ring is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Applications De Recherche Scientifique
Methyl 5-fluoro-2-phenylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
It’s worth noting that many fluorinated compounds are known to interact with their targets by forming strong bonds, which can lead to changes in the target’s function .
Biochemical Pathways
For instance, if it targets enzymes involved in metabolic processes, it could potentially disrupt those pathways .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Depending on its targets and mode of action, this compound could potentially alter cellular functions, disrupt metabolic processes, or even induce cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 5-fluoro-2-phenylbenzoate . For instance, extreme pH or temperature could potentially affect the compound’s structure and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-fluoro-2-phenylbenzoate can be synthesized through several methods. One common route involves the esterification of 5-fluorosalicylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 5-fluoro-2-iodobenzoic acid is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then esterified with methanol to yield methyl 5-fluoro-2-phenylbenzoate .
Industrial Production Methods
Industrial production of methyl 5-fluoro-2-phenylbenzoate typically involves large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-fluoro-2-phenylbenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-fluoro-2-phenylbenzoic acid.
Reduction: 5-fluoro-2-phenylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-2-phenylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 5-bromo-2-phenylbenzoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 5-iodo-2-phenylbenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl 5-fluoro-2-phenylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
methyl 5-fluoro-2-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAUOKBAYORPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716521 |
Source


|
| Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247810-91-8 |
Source


|
| Record name | Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)

